molecular formula C17H20F2N2O2 B2468036 2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide CAS No. 328031-21-6

2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide

Cat. No.: B2468036
CAS No.: 328031-21-6
M. Wt: 322.356
InChI Key: MKEJEXXLIRCBHZ-UHFFFAOYSA-N
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Description

2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide is a chemical compound with a complex structure that includes a cyano group, a difluoromethoxyphenyl group, and a dipropylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(difluoromethoxy)benzaldehyde with malononitrile in the presence of a base to form the corresponding 2-cyano-3-[4-(difluoromethoxy)phenyl]acrylonitrile. This intermediate is then subjected to a reaction with N,N-dipropylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(Z)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O2/c1-3-9-21(10-4-2)16(22)14(12-20)11-13-5-7-15(8-6-13)23-17(18)19/h5-8,11,17H,3-4,9-10H2,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEJEXXLIRCBHZ-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(=CC1=CC=C(C=C1)OC(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C(=O)/C(=C\C1=CC=C(C=C1)OC(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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